(E)-N~3~-(2-Oxoethylidene)-beta-alaninamide
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Overview
Description
(E)-N~3~-(2-Oxoethylidene)-beta-alaninamide is an organic compound characterized by the presence of an oxoethylidene group attached to a beta-alaninamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N~3~-(2-Oxoethylidene)-beta-alaninamide typically involves the reaction of beta-alaninamide with an appropriate aldehyde or ketone under specific conditions. One common method is the condensation reaction between beta-alaninamide and an aldehyde in the presence of a base, such as sodium hydroxide, to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale condensation reactions using automated reactors. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
(E)-N~3~-(2-Oxoethylidene)-beta-alaninamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the oxoethylidene group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives .
Scientific Research Applications
(E)-N~3~-(2-Oxoethylidene)-beta-alaninamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of (E)-N~3~-(2-Oxoethylidene)-beta-alaninamide involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting key enzymes or receptors involved in disease processes. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to apoptosis (programmed cell death) .
Comparison with Similar Compounds
Similar Compounds
2,4,6-triiodo-5-[(E)-(2-oxoethylidene)amino]-1-N,1-N,3-N,3-N-tetrakis(prop-2-en-1-yl)benzene-1,3-dicarboxamide: This compound shares the oxoethylidene group but has a more complex structure with additional functional groups.
Carbamate-functionalized spiro compounds: These compounds also contain oxoethylidene groups and are studied for their antimicrobial and antifungal activities.
Uniqueness
(E)-N~3~-(2-Oxoethylidene)-beta-alaninamide is unique due to its specific structural features and the presence of the beta-alaninamide moiety, which imparts distinct chemical and biological properties.
Properties
CAS No. |
582312-66-1 |
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Molecular Formula |
C5H8N2O2 |
Molecular Weight |
128.13 g/mol |
IUPAC Name |
3-(2-oxoethylideneamino)propanamide |
InChI |
InChI=1S/C5H8N2O2/c6-5(9)1-2-7-3-4-8/h3-4H,1-2H2,(H2,6,9) |
InChI Key |
WLHALYBVKDYSRV-UHFFFAOYSA-N |
Canonical SMILES |
C(CN=CC=O)C(=O)N |
Origin of Product |
United States |
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